{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene
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Overview
Description
{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene is an organic compound featuring a benzene ring with a methyl group and a sulfur-containing side chain. This side chain is characterized by two ethoxyethyl groups attached to a sulfur atom, classifying it as an organosulfur compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with 2,2-diethoxyethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the benzyl chloride, displacing the chloride ion and forming the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring purity through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ethoxyethyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene: Similar structure but with methoxyethyl groups instead of ethoxyethyl groups.
Benzyl sulfide: Lacks the ethoxyethyl groups, simpler structure.
Thiophenol: Contains a thiol group directly attached to the benzene ring.
Uniqueness
{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene is unique due to its specific ethoxyethyl side chain, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are desired .
Properties
IUPAC Name |
2,2-diethoxyethylsulfanylmethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-3-14-13(15-4-2)11-16-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGECPPOBKKMOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSCC1=CC=CC=C1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297414 |
Source
|
Record name | {[(2,2-diethoxyethyl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91905-68-9 |
Source
|
Record name | NSC115884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[(2,2-diethoxyethyl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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